molecular formula C11H13NO5 B3052570 (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid CAS No. 42491-79-2

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Cat. No.: B3052570
CAS No.: 42491-79-2
M. Wt: 239.22 g/mol
InChI Key: GMWQKAHYINBSDJ-VIFPVBQESA-N
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Description

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl (Cbz) protecting group attached to an amino acid derivative, making it a valuable intermediate in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of serine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure due to its role as a protected amino acid.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-hydroxypropanoic acid: Lacks the benzyloxycarbonyl protecting group, making it more reactive.

    (2S)-3-{[(tert-Butoxycarbonyl)amino]}-2-hydroxypropanoic acid: Contains a different protecting group (Boc) which is removed under acidic conditions.

    (2S)-3-{[(Methoxycarbonyl)amino]}-2-hydroxypropanoic acid: Features a methoxycarbonyl protecting group, which is less bulky than the benzyloxycarbonyl group.

Uniqueness

The benzyloxycarbonyl group in (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid provides a unique balance of stability and ease of removal, making it particularly useful in peptide synthesis. Its stability under basic conditions and removal under mild hydrogenation conditions make it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQKAHYINBSDJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514045
Record name (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42491-79-2
Record name (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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